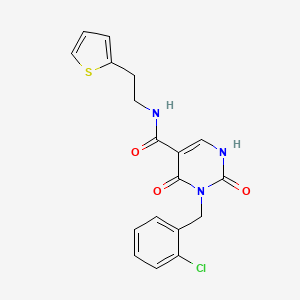

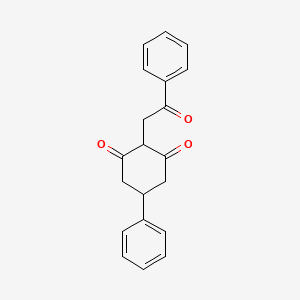

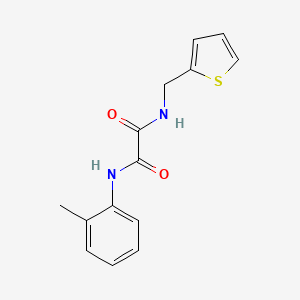

3-(2-chlorobenzyl)-2,4-dioxo-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene derivatives are recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been used as precursors for the preparation of various classes of organic compounds .

Synthesis Analysis

Thiophene-containing compounds can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . For example, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis

The structure of these compounds can be elucidated from their spectral information . For instance, the mass spectrum of a certain compound showed a molecular ion peak at m/z 408 (M +), and its 1H NMR spectrum indicated the presence of singlet signals .Chemical Reactions Analysis

Enaminones, which are used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the reaction of a certain compound was monitored by silica gel thin layer chromatography (TLC, 254 nm) .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from similar structural frameworks has been a focus of scientific research due to their potential biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties by exploring the chemistry of similar heterocyclic motifs. Their research demonstrates the utility of such compounds as cyclooxygenase inhibitors, highlighting their relevance in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Applications

Another significant area of research involves the evaluation of similar compounds for their anticancer activity. Abdel-Motaal et al. (2020) utilized thiophene incorporated thioureido substituents to synthesize new heterocycles that showed potent activity against colon cancer cell lines. This work illustrates the potential of such molecules in the development of new anticancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Activity

The antimicrobial activity of compounds bearing a similar heterocyclic core has also been explored. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives showing significant antimicrobial activities. This research underscores the relevance of these compounds in discovering new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Fluorescence Properties

Furthermore, the synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds by Al-Masoudi et al. (2015) indicates the versatility of similar compounds in applications requiring fluorescence properties, such as biological imaging and molecular probes (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Wirkmechanismus

Thiophene derivatives have been found to exhibit a variety of biological activities. For instance, certain derivatives showed antimicrobial activity comparable to standard drugs like ampicillin and gentamicin for all tested bacteria species . Other compounds displayed potent activity against Aspergillus fumigates .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]-2,4-dioxo-N-(2-thiophen-2-ylethyl)-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-15-6-2-1-4-12(15)11-22-17(24)14(10-21-18(22)25)16(23)20-8-7-13-5-3-9-26-13/h1-6,9-10H,7-8,11H2,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNJQXBGCIDDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NCCC3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzyl)-2,4-dioxo-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)

![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)